6-butyl-6H-indolo[2,3-b]quinoxaline

Catalog No.
S2800284
CAS No.
327061-52-9
M.F
C18H17N3
M. Wt
275.355
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-butyl-6H-indolo[2,3-b]quinoxaline

CAS Number

327061-52-9

Product Name

6-butyl-6H-indolo[2,3-b]quinoxaline

IUPAC Name

6-butylindolo[3,2-b]quinoxaline

Molecular Formula

C18H17N3

Molecular Weight

275.355

InChI

InChI=1S/C18H17N3/c1-2-3-12-21-16-11-7-4-8-13(16)17-18(21)20-15-10-6-5-9-14(15)19-17/h4-11H,2-3,12H2,1H3

InChI Key

ANMMCAXLAPEYKR-UHFFFAOYSA-N

SMILES

CCCCN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31

Solubility

not available

6-butyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound characterized by its fused indole and quinoxaline structures. It features a butyl substituent at the 6-position of the indole moiety, which contributes to its unique physical and chemical properties. This compound is part of the indoloquinoxaline family, known for their diverse biological activities and potential applications in organic electronics and medicinal chemistry.

Organic electronics and Redox Flow Batteries:

-Butyl-6H-indolo[2,3-b]quinoxaline is being investigated for its potential applications in organic electronics and redox flow batteries. Studies have shown that it exhibits promising properties, such as:

  • Low reduction potential: This makes it a suitable candidate for use as anolyte materials in redox flow batteries, which are a type of rechargeable battery that stores energy in chemical bonds of dissolved liquids. [Source: National Institutes of Health (.gov) ]
  • High stability: This is crucial for ensuring long-term performance and durability in battery applications. [Source: National Institutes of Health (.gov) ]

The synthesis of 6-butyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of bromo-functionalized isatins with 1,2-diaminobenzene. The reaction proceeds through several steps including alkylation and cyclization. For instance, the butyl group can be introduced via alkylation reactions using appropriate reagents such as sodium hydride in dry dimethylformamide as a solvent to yield high purity products with substantial yields (72.3% to 92.4%) .

Compounds in the indolo[2,3-b]quinoxaline series exhibit notable biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The unique electronic structure of 6-butyl-6H-indolo[2,3-b]quinoxaline allows it to interact with various biological targets, making it a promising candidate for drug development. Studies have shown that derivatives of this compound can act as potent inhibitors against certain cancer cell lines .

The synthesis of 6-butyl-6H-indolo[2,3-b]quinoxaline can be achieved through multiple methods:

  • Condensation Reaction: Involves mixing bromo-functionalized isatins with 1,2-diaminobenzene under reflux conditions in acetic acid.
  • Alkylation: The butyl group can be introduced via an alkylation step using sodium hydride as a base in dimethylformamide.
  • Direct Arylation: Recent advances have included direct arylation techniques for synthesizing derivatives with improved optoelectronic properties .

These methods provide flexibility in modifying the compound's structure for specific applications.

6-butyl-6H-indolo[2,3-b]quinoxaline has several applications:

  • Organic Electronics: It serves as a building block for organic light-emitting diodes (OLEDs) due to its favorable charge transport properties.
  • Dye-Sensitized Solar Cells: Its unique electronic properties make it suitable for use in photovoltaic devices.
  • Pharmaceuticals: The compound's biological activity positions it as a potential candidate for developing new therapeutic agents targeting various diseases .

Interaction studies of 6-butyl-6H-indolo[2,3-b]quinoxaline focus on its binding affinity with biological macromolecules such as proteins and nucleic acids. These studies are crucial for understanding its mechanism of action and potential therapeutic effects. For instance, research indicates that derivatives can effectively interact with DNA and inhibit specific enzymes involved in cancer progression .

Several compounds share structural similarities with 6-butyl-6H-indolo[2,3-b]quinoxaline. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
6-methyl-6H-indolo[2,3-b]quinoxalineMethyl group at position 6Exhibits different biological activity profiles
7-bromo-6H-indolo[2,3-b]quinoxalineBromo substituent at position 7Enhanced reactivity due to halogen substitution
5-nitro-6H-indolo[2,3-b]quinoxalineNitro group at position 5Increased electron deficiency; potential anti-cancer activity
5-ethyl-6H-indolo[2,3-b]quinoxalineEthyl group at position 5Altered solubility and electronic properties

These compounds highlight the diversity within the indoloquinoxaline family while showcasing the unique characteristics of 6-butyl-6H-indolo[2,3-b]quinoxaline due to its specific butyl substitution.

XLogP3

3.9

Dates

Modify: 2023-08-17

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